[2-(Allyloxy)phenyl]methanol
Overview
Description
[2-(Allyloxy)phenyl]methanol: is an organic compound with the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol . It is characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a methanol group. This compound is used in various chemical reactions and has applications in scientific research and industry.
Mechanism of Action
Target of Action
The primary targets of [2-(Allyloxy)phenyl]methanol are currently unknown. This compound is a unique chemical provided to early discovery researchers
Mode of Action
Phenolic compounds, which this molecule is a type of, are known to have a wide range of interactions with biological targets . They can induce apoptosis, regulate carcinogen metabolism, and suppress cell adhesion and DNA binding . More research is required to understand the specific interactions of this compound with its targets.
Biochemical Pathways
Phenolic compounds in general are known to affect a variety of biochemical pathways, but the specifics for this compound require further investigation .
Result of Action
As a phenolic compound, it may have antioxidant properties and could potentially interact with a variety of cellular targets . .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ether Cleavage Method: One common method for synthesizing [2-(Allyloxy)phenyl]methanol involves the cleavage of aromatic methyl ethers using reagents like 2-(diethylamino)ethanethiol.
Industrial Production Methods: Industrial production methods for this compound typically involve the use of advanced organic synthesis techniques, including nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Allyloxy)phenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or hydrocarbons.
Substitution: This compound can participate in nucleophilic and electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Br2, Cl2) and acids (HCl, HBr) are used for substitution reactions.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated phenols, substituted aromatic compounds.
Scientific Research Applications
Comparison with Similar Compounds
[2-(Methoxy)phenyl]methanol: Similar structure but with a methoxy group instead of an allyloxy group.
[2-(Ethoxy)phenyl]methanol: Similar structure but with an ethoxy group instead of an allyloxy group.
[2-(Propoxy)phenyl]methanol: Similar structure but with a propoxy group instead of an allyloxy group.
Uniqueness:
- The presence of the allyloxy group in [2-(Allyloxy)phenyl]methanol imparts unique reactivity and properties compared to its methoxy, ethoxy, and propoxy analogs. This makes it a valuable compound in various chemical reactions and applications.
Properties
IUPAC Name |
(2-prop-2-enoxyphenyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-7-12-10-6-4-3-5-9(10)8-11/h2-6,11H,1,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMNIXHJCEMKHML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456510 | |
Record name | [2-(Allyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26906-01-4 | |
Record name | [2-(Allyloxy)phenyl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70456510 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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